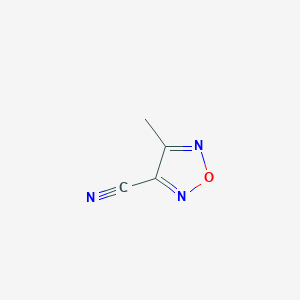

4-Methyl-1,2,5-oxadiazole-3-carbonitrile

Descripción

4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Propiedades

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c1-3-4(2-5)7-8-6-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBTZHIYPVUJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate nitriles with hydroxylamine. For instance, it can be synthesized by reacting 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime.

Cyclization Reactions: It can be used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles.

Common Reagents and Conditions:

Hydroxylamine: Used in substitution reactions to form carboxamidoxime derivatives.

Reflux Conditions: Often employed to facilitate the reactions.

Major Products:

4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime: A key intermediate in the synthesis of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

4-Methyl-1,2,5-oxadiazole-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.

Industry: Used in the synthesis of materials with specific chemical properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

4-Amino-1,2,5-oxadiazole-3-carbonitrile: Shares a similar oxadiazole ring structure but with an amino group instead of a methyl group.

1,2,4-Oxadiazoles: A broader class of compounds with similar heterocyclic structures.

Actividad Biológica

4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anti-infective agent and has been studied for its interactions with various biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class, including 4-methyl-1,2,5-oxadiazole-3-carbonitrile, have demonstrated significant antimicrobial properties. These compounds exhibit activity against a range of pathogens, including bacteria, fungi, and viruses. For example, studies have shown that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis and various fungal strains .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of 4-methyl-1,2,5-oxadiazole-3-carbonitrile and its derivatives on cancer cell lines. Notably, compounds based on the oxadiazole scaffold have been reported to exhibit anticancer activities through various mechanisms. For instance, certain derivatives have shown IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxic effects .

Interaction with Biological Molecules

The biological activity of 4-methyl-1,2,5-oxadiazole-3-carbonitrile is primarily mediated through its ability to form stable complexes with biomolecules. This interaction can influence various cellular processes, including enzyme activity and cellular signaling pathways. The compound's structure allows it to engage in hydrogen bonding and other intermolecular interactions that modulate these activities.

Anti-infective Mechanism

As an anti-infective agent, 4-methyl-1,2,5-oxadiazole-3-carbonitrile has been shown to react with hydroxylamine to form stable derivatives that possess enhanced biological activity. This transformation is crucial for the compound's role in synthesizing other biologically active oxadiazoles.

Case Studies

- Anticancer Activity : A recent study highlighted the anticancer properties of a derivative containing the oxadiazole ring. The compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 1.82 to 5.55 μM) and showed lower toxicity in normal cells .

- Antimicrobial Efficacy : Another investigation demonstrated that 4-methyl-1,2,5-oxadiazole derivatives displayed potent activity against resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.